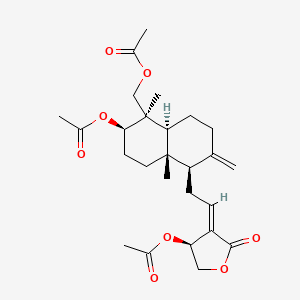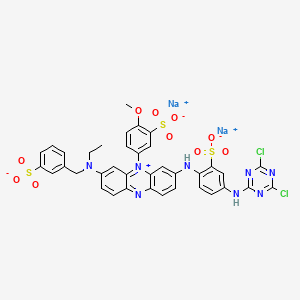
Ortho-fluoroisobutyryl fentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-fluoroisobutyryl fentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been categorized as a Schedule I controlled substance in the United States . The compound’s IUPAC name is N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide . It is often used in research and forensic applications due to its high potency and the need to understand its effects and potential risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoroisobutyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structure in many fentanyl analogs.
Introduction of the Fluorophenyl Group:
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ortho-fluoroisobutyryl fentanyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Applications De Recherche Scientifique
Ortho-fluoroisobutyryl fentanyl is used in various scientific research applications, including:
Mécanisme D'action
Ortho-fluoroisobutyryl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to a reduction in the release of neurotransmitters such as noradrenaline, resulting in analgesia and sedation . The compound’s high affinity for the mu-opioid receptor is responsible for its potent analgesic effects .
Comparaison Avec Des Composés Similaires
Ortho-fluoroisobutyryl fentanyl is similar to other fentanyl analogs such as:
4-Fluoroisobutyrylfentanyl: This compound is a structural isomer of this compound and has similar analgesic properties.
Orthofluorofentanyl: Another analog with a fluorine atom in the ortho position, known for its potent opioid effects.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties and metabolic pathways .
Propriétés
| 2351142-33-9 | |
Formule moléculaire |
C23H29FN2O |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29FN2O/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19/h3-11,18,20H,12-17H2,1-2H3 |
Clé InChI |
NEWBKHYGTFTPMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
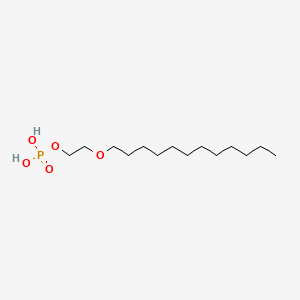
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)

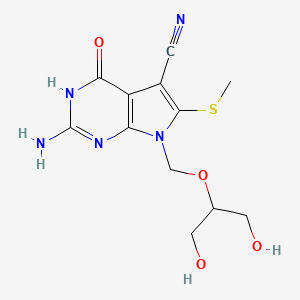
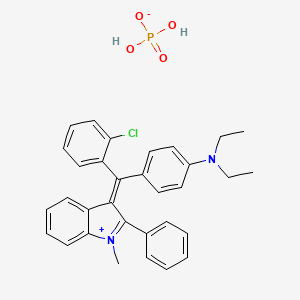
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

